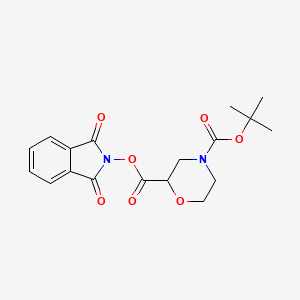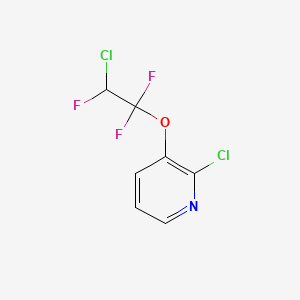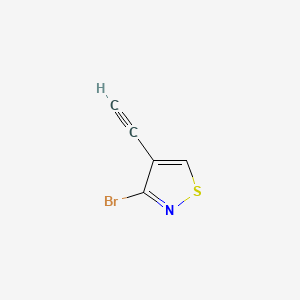![molecular formula C21H28N2O4 B6605652 (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione CAS No. 2287238-69-9](/img/structure/B6605652.png)
(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[154006,10]henicosa-1(21),4,17,19-tetraene-11,16-dione is a complex organic molecule with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of oxygen atoms in the structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Functional groups in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its complex structure may interact with biological targets in unique ways, leading to novel drug candidates.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione: shares similarities with other tricyclic compounds that have similar functional groups and stereochemistry.
Uniqueness
- The compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique properties in terms of reactivity and biological activity.
Properties
IUPAC Name |
(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-14(2)12-15-13-22-20(24)16-6-3-4-7-18(16)26-10-5-8-19-17(9-11-27-19)21(25)23-15/h3-8,14-15,17,19H,9-13H2,1-2H3,(H,22,24)(H,23,25)/b8-5+/t15-,17+,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDZTXDRFYRBHT-WQDRCBGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNC(=O)C2=CC=CC=C2OCC=CC3C(CCO3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNC(=O)C2=CC=CC=C2OC/C=C/[C@H]3[C@@H](CCO3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
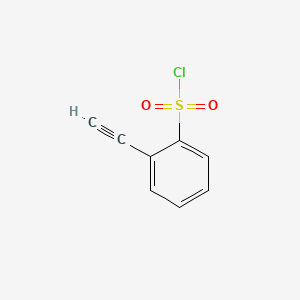
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
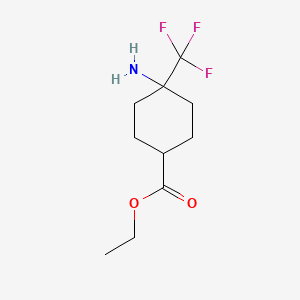
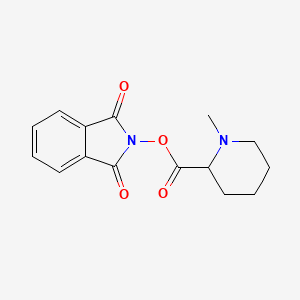
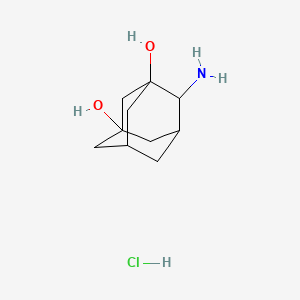
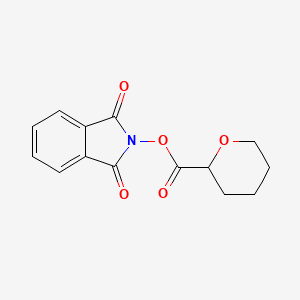
amino}aceticacid,Mixtureofdiastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
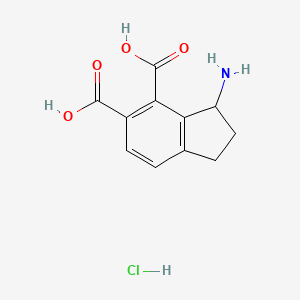
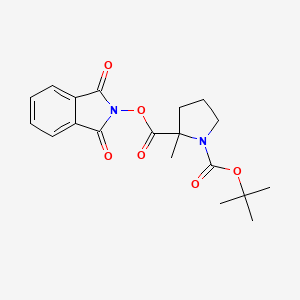
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
